1-Amino-1-(3,4-dimethylphenyl)acetone
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Overview
Description
1-Amino-1-(3,4-dimethylphenyl)acetone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is characterized by the presence of an amino group attached to an acetone moiety, which is further substituted with a 3,4-dimethylphenyl group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Amino-1-(3,4-dimethylphenyl)acetone typically involves the reaction of 3,4-dimethylbenzaldehyde with ammonia and acetone under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-Amino-1-(3,4-dimethylphenyl)acetone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
1-Amino-1-(3,4-dimethylphenyl)acetone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(3,4-dimethylphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and affecting metabolic pathways .
Comparison with Similar Compounds
1-Amino-1-(3,4-dimethylphenyl)acetone can be compared with other similar compounds such as:
1-Amino-1-phenylacetone: Lacks the dimethyl substitution on the phenyl ring.
1-Amino-1-(4-methylphenyl)acetone: Has a single methyl group on the phenyl ring.
1-Amino-1-(3,5-dimethylphenyl)acetone: Methyl groups are positioned differently on the phenyl ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-amino-1-(3,4-dimethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,11H,12H2,1-3H3 |
InChI Key |
YZBSTBDKRCEDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)C)N)C |
Origin of Product |
United States |
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